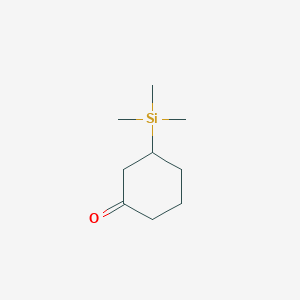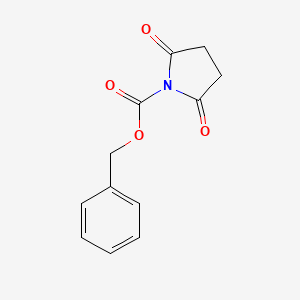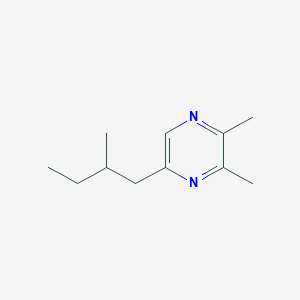
2-Naphthalenecarboxylic acid, 2-pyridinyl ester
概要
説明
2-Naphthalenecarboxylic acid, 2-pyridinyl ester is an organic compound that belongs to the class of esters It is derived from 2-naphthalenecarboxylic acid and 2-pyridinol This compound is of interest due to its unique structural features, which combine the aromatic naphthalene ring with the heterocyclic pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 2-pyridinyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with 2-pyridinol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The general reaction scheme is as follows:
2-Naphthalenecarboxylic acid+2-PyridinolAcid catalyst2-Naphthalenecarboxylic acid, 2-pyridinyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for easier separation of the product and catalyst.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 2-pyridinyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-naphthalenecarboxylic acid and 2-pyridinol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: 2-Naphthalenecarboxylic acid and 2-pyridinol.
Reduction: 2-Naphthalenemethanol and 2-pyridinemethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxylic acid, 2-pyridinyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 2-pyridinyl ester depends on its specific application. In chemical reactions, the ester bond is typically the reactive site, undergoing nucleophilic attack or reduction. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid, methyl ester: Similar ester structure but with a methyl group instead of a pyridinyl group.
2-Naphthalenecarboxylic acid, ethyl ester: Similar ester structure but with an ethyl group instead of a pyridinyl group.
2-Naphthalenecarboxylic acid, phenyl ester: Similar ester structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
2-Naphthalenecarboxylic acid, 2-pyridinyl ester is unique due to the presence of the pyridinyl group, which imparts additional aromaticity and potential for hydrogen bonding interactions. This can influence its reactivity and interactions in both chemical and biological systems.
特性
IUPAC Name |
pyridin-2-yl naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19-15-7-3-4-10-17-15)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAATVVFYAUNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467312 | |
| Record name | 2-Naphthalenecarboxylic acid, 2-pyridinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760191-94-4 | |
| Record name | 2-Naphthalenecarboxylic acid, 2-pyridinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3056939.png)






